molecular formula C13H12F2N2O B6173610 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole CAS No. 2758006-55-0

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole

Cat. No. B6173610
CAS RN: 2758006-55-0
M. Wt: 250.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole, also known as DFMBP, is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms. It is a pyrazole derivative, a type of heterocyclic organic compound that has a wide range of applications in research, industry, and medicine. DFMBP is a highly versatile compound that has been used in various scientific studies. It is used as a starting material for the synthesis of other compounds, as a catalyst for organic reactions, and as a ligand for coordination chemistry. In addition, it has been studied for its potential applications in chemical biology, drug design, and medical research.

Mechanism of Action

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has been studied for its potential applications in chemical biology, drug design, and medical research. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which can lead to increased alertness, improved cognitive function, and reduced fatigue. In addition, 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has been studied for its potential to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and sleep.
Biochemical and Physiological Effects
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to increase alertness and reduce fatigue. In addition, it has been shown to improve cognitive function, reduce anxiety, and improve sleep quality. It has also been studied for its potential to act as an antioxidant, which could potentially reduce oxidative stress and protect cells from damage.

Advantages and Limitations for Lab Experiments

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has several advantages and limitations for use in lab experiments. One advantage is that it is a highly versatile compound that can be used in a variety of applications. In addition, it is relatively easy to synthesize and can be produced in high yields. However, one limitation is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has a wide range of potential applications in research, industry, and medicine. Future research could focus on its potential applications in drug design, chemical biology, and medical research. In addition, further studies could explore its potential use as an antioxidant, as well as its potential to act as an agonist of the serotonin receptor 5-HT1A. Finally, further research could focus on its potential to act as an inhibitor of the enzyme acetylcholinesterase, which could lead to the development of novel treatments for neurological disorders.

Synthesis Methods

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole can be synthesized using a variety of methods. The most common method is the reaction of difluoromethyl-1-methyl-4-methylbenzoyl chloride with hydrazine hydrate. This reaction produces 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole as the major product with a yield of up to 95%. Another method involves the reaction of difluoromethyl-1-methyl-4-methylbenzoyl chloride with anhydrous sodium acetate in acetic acid. This method produces 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole with a yield of up to 90%. Other methods of synthesis include the reaction of difluoromethyl-1-methyl-4-methylbenzoyl chloride with hydrazine hydrate in the presence of catalytic amounts of pyridine, and the reaction of difluoromethyl-1-methyl-4-methylbenzoyl chloride with potassium hydroxide in methanol.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has been used in various scientific studies. It has been used as a starting material for the synthesis of other compounds, as a catalyst for organic reactions, and as a ligand for coordination chemistry. In addition, it has been studied for its potential applications in chemical biology, drug design, and medical research. For example, it has been used in the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a ligand for coordination chemistry in the synthesis of coordination polymers for use in catalysis and sensing applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves the reaction of difluoromethylpyrazole with 2-methylbenzoyl chloride in the presence of a base to form the intermediate 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)pyrazole, which is then treated with a methylating agent to yield the final product.", "Starting Materials": [ "Difluoromethylpyrazole", "2-methylbenzoyl chloride", "Base", "Methylating agent" ], "Reaction": [ "Step 1: Difluoromethylpyrazole is reacted with 2-methylbenzoyl chloride in the presence of a base to form the intermediate 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)pyrazole.", "Step 2: The intermediate is then treated with a methylating agent to yield the final product, 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole." ] }

CAS RN

2758006-55-0

Product Name

3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole

Molecular Formula

C13H12F2N2O

Molecular Weight

250.2

Purity

97

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.